(2E)-2-(6,6-dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)-N-(4-methylphenyl)ethanamide
Description
2-[6,6-DIMETHYL-3,7-DIOXO-6,7-DIHYDRO-5H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2(3H)-YLIDEN]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a thiazolo-triazine core
Properties
Molecular Formula |
C16H16N4O3S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2E)-2-(6,6-dimethyl-3,7-dioxo-5H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16N4O3S/c1-9-4-6-10(7-5-9)17-12(21)8-11-13(22)20-15(24-11)18-14(23)16(2,3)19-20/h4-8,19H,1-3H3,(H,17,21)/b11-8+ |
InChI Key |
SVTDIHYDBCACHE-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/2\C(=O)N3C(=NC(=O)C(N3)(C)C)S2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=C2C(=O)N3C(=NC(=O)C(N3)(C)C)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6,6-DIMETHYL-3,7-DIOXO-6,7-DIHYDRO-5H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2(3H)-YLIDEN]-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps. The starting materials often include thiazole and triazine derivatives, which undergo condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[6,6-DIMETHYL-3,7-DIOXO-6,7-DIHYDRO-5H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2(3H)-YLIDEN]-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[6,6-DIMETHYL-3,7-DIOXO-6,7-DIHYDRO-5H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2(3H)-YLIDEN]-N-(4-METHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[6,6-DIMETHYL-3,7-DIOXO-6,7-DIHYDRO-5H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2(3H)-YLIDEN]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Thiazole derivatives: Known for their diverse pharmacological properties.
Uniqueness
2-[6,6-DIMETHYL-3,7-DIOXO-6,7-DIHYDRO-5H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2(3H)-YLIDEN]-N-(4-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
